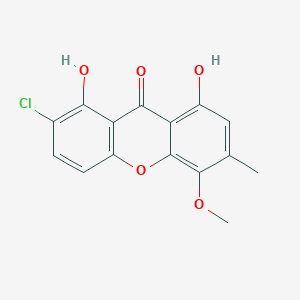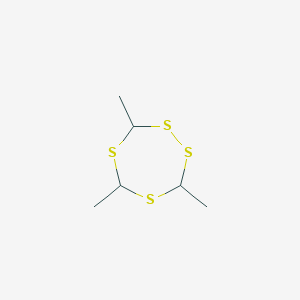
1,2,4,6-Tetrathiepane, 3,5,7-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,6-Tetrathiepane, 3,5,7-trimethyl-: is an organosulfur compound with the molecular formula C6H12S4 and a molecular weight of 212.419 g/mol . This compound is characterized by a seven-membered ring containing four sulfur atoms and three methyl groups attached at positions 3, 5, and 7. It is known for its unique chemical structure and properties, making it an interesting subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6-Tetrathiepane, 3,5,7-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-decadienal with cysteine and glutathione under thermal conditions . The reaction is carried out in a solvent such as water, and the temperature is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,2,4,6-Tetrathiepane, 3,5,7-trimethyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,6-Tetrathiepane, 3,5,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,2,4,6-Tetrathiepane, 3,5,7-trimethyl- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of sulfur-containing rings and their reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of other sulfur-containing compounds and materials.
Mécanisme D'action
The mechanism of action of 1,2,4,6-Tetrathiepane, 3,5,7-trimethyl- involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can form bonds with metal ions and other nucleophiles, leading to the formation of complexes and adducts. These interactions can affect the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,6-Tetrathiepane: The parent compound without the methyl groups.
1,2,4,6-Tetrathiacycloheptane: A similar compound with a different substitution pattern.
Uniqueness
1,2,4,6-Tetrathiepane, 3,5,7-trimethyl- is unique due to the presence of three methyl groups, which can influence its chemical and physical properties
Propriétés
Numéro CAS |
115421-49-3 |
|---|---|
Formule moléculaire |
C6H12S4 |
Poids moléculaire |
212.4 g/mol |
Nom IUPAC |
3,5,7-trimethyl-1,2,4,6-tetrathiepane |
InChI |
InChI=1S/C6H12S4/c1-4-7-5(2)9-10-6(3)8-4/h4-6H,1-3H3 |
Clé InChI |
WMWRKEXBIGLGBW-UHFFFAOYSA-N |
SMILES canonique |
CC1SC(SSC(S1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


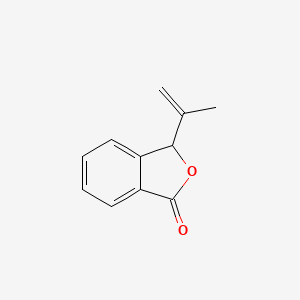
![2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]](/img/structure/B14295870.png)

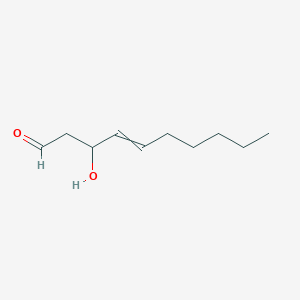
![Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-](/img/structure/B14295896.png)
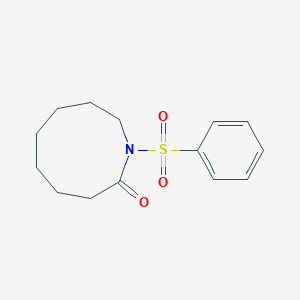
![Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate](/img/structure/B14295906.png)
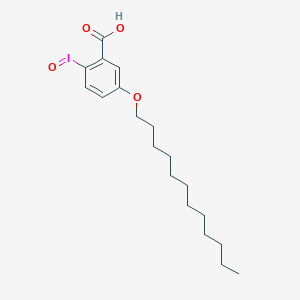

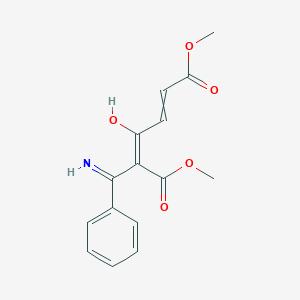
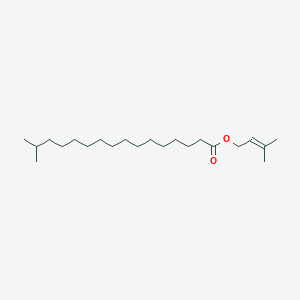
![1-(Prop-1-en-2-yl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododec-1-en-1-yl)oxy]benzene](/img/structure/B14295932.png)
![1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene](/img/structure/B14295939.png)
